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Introduction
SKF-83566 is widely recognized as a selective antagonist for the D1-like dopamine receptor

family. However, recent evidence has revealed a more complex pharmacological profile,

demonstrating that SKF-83566 also functions as a potent inhibitor of the dopamine transporter

(DAT). This dual action is critical for the design and interpretation of experiments utilizing this

compound in rat striatal slices. These application notes provide a detailed experimental

protocol for studying the effects of SKF-83566 on dopamine release and uptake in the rat

striatum using fast-scan cyclic voltammetry (FCV), alongside a summary of its quantitative

effects and a depiction of the relevant signaling pathways.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of SKF-83566's effects in rat

striatal preparations.
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Parameter Value
Experimental
Context

Reference

EC50 for

enhancement of

evoked [DA]o

1.3 ± 0.2 μM

Fast-scan cyclic

voltammetry in rat

striatal slices. This

reflects the

concentration at which

SKF-83566 produces

half of its maximal

effect on increasing

peak dopamine

concentration.

[1][2]

Maximum increase in

evoked [DA]o
~65%

Observed at a

concentration of 5 μM

SKF-83566 in rat

striatal slices using

FCV.

[1][2][3]

IC50 for DAT inhibition

(competitive)
5.7 ± 0.2 μM

Determined by [3H]DA

uptake assays in cells

expressing rat DAT.

This is the

concentration that

inhibits 50% of

dopamine transporter

activity.

[1][2][3]

IC50 for binding at

DAT cocaine site
0.51 ± 0.11 μM

Measured using

[3H]CFT, a cocaine

analog, in binding

studies with cells

expressing rat DAT,

indicating high affinity

for the cocaine

binding site on the

transporter.

[1][2][3]
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KD for D1 receptor

binding
1.1 ± 0.2 nM

Determined in

homogenates of rat

striatum using

[3H]SK&F R-83566,

indicating high affinity

for the D1 receptor.

[4]

Experimental Protocol: Fast-Scan Cyclic
Voltammetry (FCV) in Rat Striatal Slices
This protocol details the methodology for measuring dopamine release and uptake in response

to electrical stimulation in acute rat striatal slices and assessing the effects of SKF-83566.

Materials and Reagents
Adult male Sprague-Dawley rats (300-350 g)

Pentobarbital (50 mg/kg)

Ice-cold HEPES-buffered artificial cerebrospinal fluid (aCSF)

Standard aCSF

SKF-83566 hydrobromide

Nomifensine (optional, for occlusion experiments)

Vibrating blade microtome (e.g., Leica VT1200S)

Carbon-fiber microelectrodes

FCV data acquisition and analysis system

Bipolar stimulating electrode

Procedure
Slice Preparation:
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1. Deeply anesthetize a rat with pentobarbital (50 mg/kg, i.p.).

2. Perform decapitation and rapidly remove the brain.

3. Submerge the brain in ice-cold, oxygenated (95% O2 / 5% CO2) HEPES-buffered aCSF.

4. Cut 400 μm thick coronal forebrain slices containing the striatum using a vibrating blade

microtome.[1][2]

5. Transfer the slices to a holding chamber with standard aCSF, continuously bubbled with

95% O2 / 5% CO2, and allow them to recover at room temperature for at least 1 hour

before recording.

Fast-Scan Cyclic Voltammetry Recordings:

1. Transfer a single slice to a recording chamber continuously superfused with oxygenated

aCSF at a constant flow rate.

2. Position a carbon-fiber microelectrode approximately 100 μm deep into the dorsal

striatum.

3. Place a bipolar stimulating electrode near the microelectrode to evoke dopamine release.

4. Apply a triangular voltage waveform to the carbon-fiber electrode and record the resulting

current to monitor dopamine concentrations.

Experimental Timeline and Drug Application:

1. Establish a stable baseline of evoked dopamine release by applying single electrical

pulses at regular intervals (e.g., every 2 minutes).

2. Record control data by averaging several stable responses.

3. Prepare stock solutions of SKF-83566 and dilute to the final desired concentrations (e.g.,

1, 5, 10 μM) in aCSF.[1][2]

4. Switch the superfusion to the aCSF containing the desired concentration of SKF-83566.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3337772/
https://www.researchgate.net/publication/51234467_SKF-83566_a_D-1-dopamine_receptor_antagonist_inhibits_the_dopamine_transporter
https://pmc.ncbi.nlm.nih.gov/articles/PMC3337772/
https://www.researchgate.net/publication/51234467_SKF-83566_a_D-1-dopamine_receptor_antagonist_inhibits_the_dopamine_transporter
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Allow the drug to equilibrate for 30-45 minutes to reach maximal effect.[1]

6. Record the effects of SKF-83566 on peak evoked dopamine concentration and the

clearance half-time (t50).

Data Analysis:

1. Measure the peak amplitude of the evoked dopamine signal to quantify the amount of

dopamine released.

2. Measure the time it takes for the dopamine signal to decay to 50% of its peak value (t50)

to assess the rate of dopamine clearance.

3. Compare the data obtained in the presence of SKF-83566 to the baseline control data

from the same slice.

4. Statistical analysis can be performed using paired Student's t-tests to compare control and

drug conditions.

Signaling Pathways and Experimental Workflow
Diagrams

Slice Preparation FCV Recording Drug Application Data Analysis
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Caption: Experimental workflow for FCV in rat striatal slices.
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Caption: Dual action of SKF-83566 on dopaminergic signaling.
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Discussion and Interpretation
When using SKF-83566 in rat striatal slices, it is imperative to consider its dual role as both a

D1 receptor antagonist and a DAT inhibitor. The data clearly show that SKF-83566 increases

the extracellular concentration of dopamine and prolongs its clearance time, effects that are

characteristic of DAT inhibition.[1][2][3] This action is independent of its effects on the D1

receptor.

Therefore, any observed physiological or behavioral outcomes following SKF-83566

administration in the striatum cannot be solely attributed to D1 receptor blockade. The

increased availability of dopamine in the synaptic cleft due to DAT inhibition will likely lead to

enhanced stimulation of other dopamine receptors, such as the D2 receptor, which could

confound the interpretation of results. For experiments aiming to isolate the effects of D1

receptor antagonism, it is crucial to use concentrations of SKF-83566 that are selective for the

D1 receptor over the DAT, or to use alternative D1 antagonists with a cleaner pharmacological

profile. Occlusion experiments with a more potent DAT inhibitor, such as nomifensine, can help

to dissect the contribution of DAT inhibition to the observed effects of SKF-83566.[1][3]
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[https://www.benchchem.com/product/b1681533#experimental-protocol-for-using-skf-83566-
in-rat-striatal-slices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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